![molecular formula C₁₁H₁₅N₃O₄ B1146290 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine CAS No. 917918-82-2](/img/structure/B1146290.png)

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

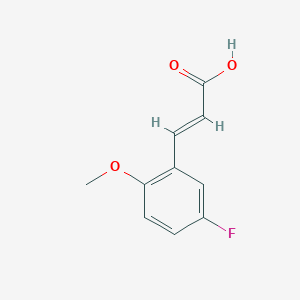

The compound falls into a category of chemicals with nitro and amino substitutions in aromatic structures, which are of interest due to their potential biological activities and chemical properties.

Synthesis Analysis

Nitro and amino substitutions have been examined for their effects on biological activity, as seen in compounds where the introduction of nitro groups in place of methoxy groups has been hypothesized to retain similar biological activities (Singh et al., 2003).

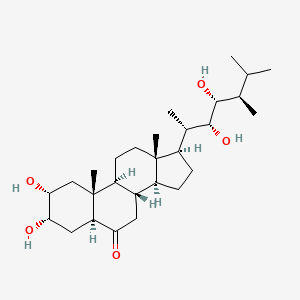

Molecular Structure Analysis

The molecular and crystal structures of nitro derivatives of amino pyridines have been extensively studied, revealing details about their crystalline forms and the influence of nitro substitution on their molecular geometry (Bryndal et al., 2012).

Chemical Reactions and Properties

Electrophilic substitution reactions, particularly nitration, are relevant for synthesizing nitro-substituted aromatic compounds, which often involves reacting dimethylaminopyridines under specific conditions to introduce nitro groups at strategic positions on the aromatic ring (Burton et al., 1972).

Physical Properties Analysis

The physical properties, such as crystal structures and vibrational studies, provide insights into the arrangement and interactions within molecules. Studies involving similar nitrosubstituted compounds focus on their crystalline structure and hydrogen bonding, which are critical for understanding their physical characteristics (Lorenc, 2012).

Chemical Properties Analysis

The chemical behavior of nitro-aromatic compounds under various conditions, including their reactivity and interaction with other chemical species, is essential for understanding their chemical properties. For instance, the electrochemical study of a hallucinogen with a similar nitrophenyl structure highlights the relationship between the molecular structure and its electrochemical behavior (Richter et al., 1988).

Applications De Recherche Scientifique

Understanding Hallucinogenic Properties

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine, as part of the broader class of 2,5-dimethoxy-substituted phenethylamines, has been studied for its hallucinogenic properties. These compounds are known for their profound changes in perception and cognition through the activation of the 5-HT2A receptor. The addition of specific groups to phenethylamine hallucinogens increases their 5-HT2A-binding affinity and hallucinogenic potency. Such studies contribute to understanding the behavioral pharmacology and potential therapeutic applications of hallucinogens in treating various psychiatric disorders (Halberstadt, 2017).

Nitrosamines and Environmental Impact

Another aspect of scientific research focuses on the formation of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology. The presence of nitrosamines in water, including their occurrence, formation mechanisms, and removal strategies, is a critical environmental issue. Research in this area aims to mitigate the health risks associated with nitrosamines, which are potent carcinogens. Understanding the formation pathways and developing effective removal strategies for nitrosamines in water systems are crucial for ensuring public health and safety (Nawrocki & Andrzejewski, 2011).

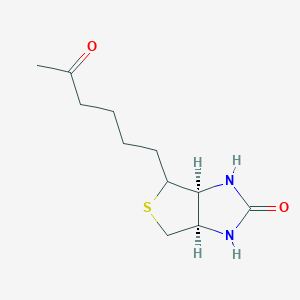

Photosensitive Protecting Groups in Synthesis

The application of photosensitive protecting groups, including those with nitropyridine derivatives, plays a significant role in synthetic chemistry. These groups are used to protect reactive sites in molecules during synthesis, allowing for selective reactions elsewhere in the molecule. Upon exposure to light, these protecting groups can be removed, revealing the functional group for further chemical reactions. This technique is essential for the synthesis of complex organic molecules, including pharmaceuticals and materials science applications (Amit, Zehavi, & Patchornik, 1974).

Molecular Imaging and Drug Action

Research also extends to molecular and functional imaging studies of psychedelic drug action, including compounds related to 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine. Such studies utilize imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize the binding and distribution of hallucinogenic compounds in the brain. This research contributes to a better understanding of the neurobiological mechanisms underlying the effects of psychedelic drugs and their potential therapeutic applications (Cumming et al., 2021).

Propriétés

IUPAC Name |

(E)-2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNULHIDFOCAIN-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[1'-13C]uridine](/img/structure/B1146227.png)